molecular formula C17H16F2N4O3 B2633337 9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 725218-46-2

9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2633337
CAS No.: 725218-46-2
M. Wt: 362.337
InChI Key: XRRUVYMWMINLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-(difluoromethoxy)-3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones, has been reported. A simple and efficient domino protocol was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones involves a Selectfluor-triggered multi-component reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is synthesized through a reaction involving 3-amino-1,2,4-triazole with arylidene derivatives, leading to the formation of triazoloquinazolinones, including variants similar to the specified chemical. These reactions are fundamental in exploring the mechanisms of heterocyclization and the formation of pyrimidine heterocycles (Lipson et al., 2003).

Potential Pharmacological Activities

  • H1-Antihistaminic Agents : Similar triazoloquinazolinones have been synthesized and tested for H1-antihistaminic activity, showing significant potential in this area (Alagarsamy et al., 2009).
  • Antihypertensive Activity : Related compounds have demonstrated significant antihypertensive activity in studies, suggesting a potential area of application for the specified compound (Alagarsamy & Pathak, 2007).

Quality Control and Compound Analysis

  • Quality control methods have been developed for similar compounds, indicating the importance of ensuring purity and consistency in these chemicals for research and potential therapeutic uses (Danylchenko et al., 2018).

Antimicrobial Potential

  • Triazoloquinazolinones have been studied for their antimicrobial activity, showing significant effects against various bacteria and fungi, which suggests a potential area of application for the specified compound in antimicrobial research (Pandey et al., 2009).

Properties

IUPAC Name

9-[4-(difluoromethoxy)-3-methoxyphenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3/c1-25-13-7-9(5-6-12(13)26-16(18)19)15-14-10(3-2-4-11(14)24)22-17-20-8-21-23(15)17/h5-8,15-16H,2-4H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRUVYMWMINLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=NC=NN24)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.